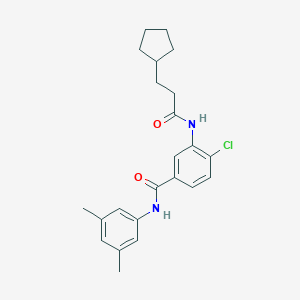![molecular formula C16H13Br2NO4 B309417 Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309417.png)
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate, commonly known as DBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB is a synthetic compound that belongs to the family of benzoylureas and has a molecular formula of C16H12Br2N2O4.
Wirkmechanismus
The mechanism of action of DBB is not fully understood, but it is believed to act by inhibiting various biochemical pathways in the target organism. In insects, DBB is thought to interfere with the synthesis of chitin, a key component of the insect exoskeleton, leading to the death of the insect. In cancer cells, DBB has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
DBB has been shown to have a range of biochemical and physiological effects depending on the target organism. In insects, DBB has been shown to cause developmental abnormalities, reduce feeding and growth rates, and ultimately lead to death. In cancer cells, DBB has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DBB has several advantages as a research tool, including its ease of synthesis, low cost, and broad range of potential applications. However, DBB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DBB, including:
1. Investigating the potential of DBB as a pesticide for use in agriculture.
2. Further exploring the anti-cancer properties of DBB and its potential as a therapeutic agent.
3. Developing new materials using DBB as a building block.
4. Studying the mechanism of action of DBB to better understand its biochemical and physiological effects.
5. Investigating the potential of DBB as a tool for studying various biochemical pathways in different organisms.
In conclusion, DBB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB has been shown to have insecticidal properties, anti-cancer properties, and has been used as a building block for the synthesis of various functional materials. While DBB has several advantages as a research tool, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
DBB is synthesized by the reaction of ethyl 2-hydroxy-5-nitrobenzoate with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is subsequently reduced to yield DBB.
Wissenschaftliche Forschungsanwendungen
DBB has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, DBB has been shown to have insecticidal properties and can be used as a pesticide to control various insect pests. In medicine, DBB has been investigated for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In materials science, DBB has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
Eigenschaften
Molekularformel |
C16H13Br2NO4 |
|---|---|
Molekulargewicht |
443.09 g/mol |
IUPAC-Name |
ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H13Br2NO4/c1-2-23-16(22)12-8-10(4-6-14(12)20)19-15(21)11-7-9(17)3-5-13(11)18/h3-8,20H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
QILJZSGAMKJJNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309350.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)